molecular formula C8H10S B095613 2,3-Dimethylbenzenethiol CAS No. 18800-51-6

2,3-Dimethylbenzenethiol

Cat. No. B095613
CAS RN: 18800-51-6
M. Wt: 138.23 g/mol
InChI Key: NDKJATAIMQKTPM-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzenethiol is a chemical compound that is structurally related to benzenethiol with two additional methyl groups on the benzene ring. While the provided papers do not directly discuss 2,3-Dimethylbenzenethiol, they do provide insights into the synthesis, structure, and properties of various substituted benzene derivatives, which can be informative for understanding compounds like 2,3-Dimethylbenzenethiol.

Synthesis Analysis

The synthesis of substituted benzene derivatives often involves nucleophilic aromatic substitution, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, substituted benzothiazines are synthesized through condensation and oxidative cyclization of amino-substituted benzenethiols . These methods could potentially be adapted for the synthesis of 2,3-Dimethylbenzenethiol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzene derivatives, as demonstrated in several studies . The molecular structures of these compounds can exhibit large bond angles around substituent atoms and are organized as molecular crystals with various intermolecular interactions, such as hydrogen bonds and C-H...π contacts . These structural analyses provide a basis for predicting the molecular geometry and intermolecular interactions that 2,3-Dimethylbenzenethiol might exhibit.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the presence of sulfonyl groups can affect the kinetics of substitution reactions in aqueous solutions . Additionally, the introduction of halogen atoms can lead to the formation of various intermolecular interactions, as seen in the case of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . These insights into the reactivity of substituted benzene derivatives can help predict the types of chemical reactions that 2,3-Dimethylbenzenethiol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry . These compounds can exhibit unique spectroscopic features that reflect their molecular structure and substituent effects . The crystal packing and solid-state structures of these compounds are influenced by various non-covalent interactions, which can be analyzed through Hirshfeld surface analysis and DFT calculations . Such analyses are crucial for understanding the stability and intermolecular interactions of 2,3-Dimethylbenzenethiol.

Scientific Research Applications

  • Organic Synthesis and Metalation Reactions : 2,3-Dimethylbenzenethiol is involved in directed lithiation reactions. Benzenethiol and its derivatives, including 2,3-Dimethylbenzenethiol, undergo lithiation (introduction of lithium atoms) on both sulfur and carbon atoms. This process is significant for the synthesis of ortho-substituted arenethiol derivatives (Smith, Lindsay, & Pritchard, 1989).

  • Formation of Indium−Sulfur Complexes : The compound plays a role in the formation of indium−sulfur complexes. 2,3-Dimethylbenzenethiol reacts with various organoindium compounds to form new indium−sulfur complexes with potential applications in organometallic chemistry and materials science (Yearwood et al., 2000).

  • Study in Chemical Kinetics : It is also used in studies related to chemical kinetics, particularly in the oxidation and ignition of dimethylbenzenes. Understanding the reactivity of compounds like 2,3-Dimethylbenzenethiol is crucial for insights into combustion processes and environmental impacts (Gaïl, Dagaut, Black, & Simmie, 2008).

  • Photoluminescence Research : 2,3-Dimethylbenzenethiol has been used in the study of silver nanoclusters. It acts as a protecting agent for silver nanoclusters, which are significant in the field of nanotechnology and materials science due to their unique photoluminescent properties (Bodiuzzaman et al., 2019).

Safety And Hazards

2,3-Dimethylbenzenethiol is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and avoiding breathing mist or vapors .

properties

IUPAC Name

2,3-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKJATAIMQKTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066417
Record name Benzenethiol, 2,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzenethiol

CAS RN

18800-51-6
Record name 2,3-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Xylenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-XYLENETHIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I OKABAYASHI, M KIMURA, H FUJIWARA… - Chemical and …, 1987 - jstage.jst.go.jp
Various dimethyl-substituted thioxanthones were prepared by the condensation reaction of 2-mercaptobenzoic acid and o-, m-, or p-xylene in sulfuric acid. Some of them are novel …
Number of citations: 7 www.jstage.jst.go.jp
KA Gudun, MI Baikenov, MF Yun - Education and Science …, 2011 - search.proquest.com
The research was focused on the reactivity of the anthracene, benzthiophene and biphenyl model blend with various catalytic additives. The research demonstrates how the product …
Number of citations: 1 search.proquest.com
ML Tedjamulia - 1983 - search.proquest.com
The synthesis of all of the isomers of monomethylnaphtho {2, 1-b} thiophene, all of the isomers of dimethyldibenzothiophene and monoethyldibenzothiophene, phenanthro {4, 5-bcd} …
Number of citations: 2 search.proquest.com

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